3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Overview
Description
3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a complex organic compound that belongs to the class of aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the oxazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Coupling Reaction: The final step involves the coupling of the methoxylated and nitrated oxazole with aniline through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium aluminum hydride, various nucleophiles.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group and oxazole ring are key functional groups that contribute to its biological activity. The compound may act by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription processes.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzeneamine
- 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenylamine
Uniqueness
Compared to similar compounds, 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, also known by its CAS number 240799-45-5, is a synthetic organic compound characterized by its unique molecular structure, which includes a methoxy group, an oxazole ring, and an aniline moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 275.26 g/mol. The compound's structure features:
- Methoxy Group : Enhances solubility and biological activity.
- Oxazole Ring : Known for diverse biological activities.
- Aniline Moiety : Provides reactivity and potential for further derivatization.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that oxadiazole derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Oxadiazole Derivative 1 | 4.69 | Bacillus subtilis |
Oxadiazole Derivative 2 | 22.9 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies on related oxazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For example, compounds derived from the oxazole framework exhibited IC50 values indicating significant cytotoxic effects against human colon adenocarcinoma (HT-29) and other cancer cell lines .
Cell Line | IC50 (µM) | Compound |
---|---|---|
HT-29 | 2.76 | Oxazole Derivative A |
HeLa | 9.27 | Oxazole Derivative B |
The mechanism by which this compound exerts its biological effects likely involves the interaction of its functional groups with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules such as proteins or nucleic acids, leading to cytotoxic effects or modulation of enzymatic activity .
Case Studies
Several studies have investigated the biological activities of compounds similar to 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-y)ethenyl]aniline:
- Antibacterial Activity : A study demonstrated that certain oxazole derivatives exhibited potent antibacterial properties against Escherichia coli and Candida albicans, with MIC values as low as 0.0048 mg/mL .
- Anticancer Efficacy : Another research highlighted a derivative's selectivity against renal cancer cell lines with an IC50 value of 1.143 µM, suggesting potential for targeted cancer therapies .
Properties
IUPAC Name |
3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-13(16(17)18)12(20-15-9)6-7-14-10-4-3-5-11(8-10)19-2/h3-8,14H,1-2H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDPDISOBZPHKI-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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